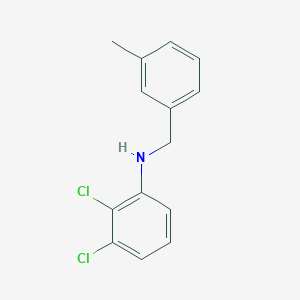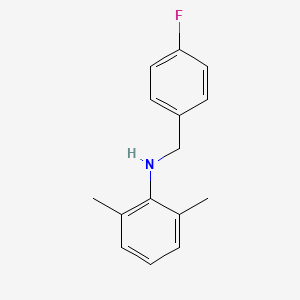
N-(4-Isobutoxybenzyl)-3-methylaniline
Overview
Description
N-(4-Isobutoxybenzyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isobutoxy group attached to the benzyl moiety and a methyl group attached to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutoxybenzyl)-3-methylaniline typically involves the reaction of 4-isobutoxybenzyl chloride with 3-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutoxybenzyl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(4-Isobutoxybenzyl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Isobutoxybenzyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Isobutoxybenzyl)-1-propanamine
- N-(4-Isobutoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
- 1,3-Bis(4-isobutoxybenzyl)urea
Uniqueness
N-(4-Isobutoxybenzyl)-3-methylaniline is unique due to the presence of both an isobutoxy group and a methyl group attached to the aniline nitrogen. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-16(8-10-18)12-19-17-6-4-5-15(3)11-17/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYHHEUWZOUUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)



![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)


![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
